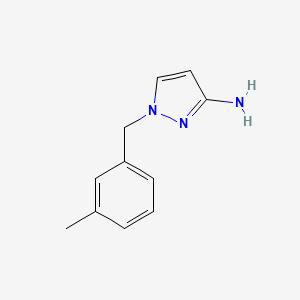

1-(3-methylbenzyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

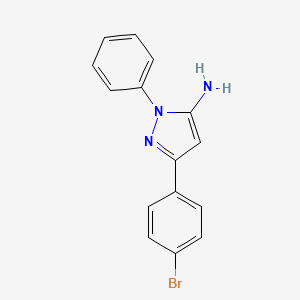

1-(3-methylbenzyl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. The compound was first synthesized in the early 1960s and has since been used for a variety of applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Applications De Recherche Scientifique

1. Synthesis and Characterization

- Synthesis Techniques : This compound has been synthesized using various techniques, including a one-pot two-step synthesis method for efficient production (Becerra et al., 2021).

- Characterization Methods : The synthesized compounds are often characterized using techniques like FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis to confirm their structure and properties (Becerra et al., 2021).

2. Biological and Chemical Properties

- Antimicrobial Properties : Pyrazole derivatives, including similar structures to 1-(3-methylbenzyl)-1H-pyrazol-3-amine, have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents (Raju et al., 2010).

- Structural Analyses : The molecular structures of these compounds have been analyzed, revealing important geometric parameters that correlate with their biological activities, such as angles and planes formed by the aminomethyl chain and aromatic ring (Titi et al., 2020).

- Use in Complex Formation : Such compounds have been utilized in forming complexes with metals like Cobalt (II), influencing the geometry and coordination of these complexes, which could have implications in catalysis and other applications (Choi et al., 2015).

3. Role in Chemical Synthesis

- Intermediate in Heterocyclic Compound Synthesis : Pyrazole derivatives serve as intermediates in synthesizing a variety of heterocyclic compounds, contributing to diverse chemical reactions and formations (Han et al., 2009).

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBWFPZUZFRWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363676 |

Source

|

| Record name | 1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

CAS RN |

955962-44-4 |

Source

|

| Record name | 1-(3-methylbenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

methanone](/img/structure/B1270661.png)